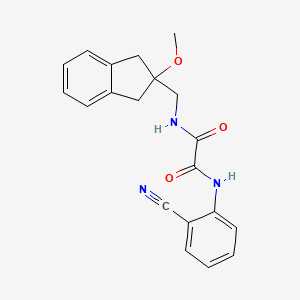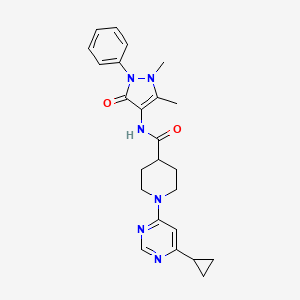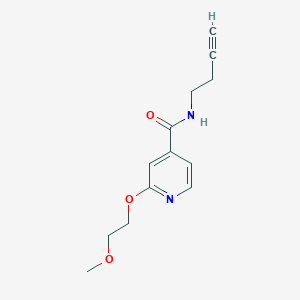
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Tert-butoxy-2-oxoethyl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation
The compound has been utilized as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base. This process is chemoselective and yields high under mild conditions, demonstrating its efficiency and versatility in synthetic chemistry applications (Saito, Ouchi, & Takahata, 2006).
Synthesis of Marine Drug Intermediates
Another application involves the synthesis of key intermediates for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate, was achieved through a sequence of condensation, cyclodehydration, and aqueous hydrolysis, showcasing the compound's role in the development of potential marine drugs (Li et al., 2013).
Synthetic Studies and Tandem Reactions
Further research highlights its application in synthetic studies, such as the tandem conjugate addition/cyclization protocol for asymmetric synthesis, demonstrating its utility in creating complex molecular structures with high diastereo- and enantioselectivity (Davies et al., 2009).
Application in Heck Reactions
The compound has also been used in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters through the Heck reaction, illustrating its significance in facilitating complex reactions necessary for the development of pharmaceuticals and other organic compounds (Ture et al., 2011).
Metal-Free Alkoxycarbonylation
Additionally, it has been involved in metal-free C3-alkoxycarbonylation reactions, a method emphasizing its role in eco-friendly and efficient synthesis of quinoxaline derivatives, important for their bioactive properties (Xie et al., 2019).
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-15-9-11-16(12-10-15)24-13-19(17-7-5-6-8-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEINNAGMNDEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(3-ethoxy-7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2765677.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide](/img/structure/B2765679.png)




![N-cyclohexyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2765687.png)


![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765691.png)
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2765693.png)


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2765698.png)